2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide
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Overview
Description
2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide is a synthetic compound with notable properties and potential applications across various scientific fields. Structurally, it comprises a pyrazolo[3,4-d]pyridazin ring system with methylphenyl and sulfanylacetamide groups, contributing to its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The compound, also known as 2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide, is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines, the class of compounds to which it belongs, have valuable properties as antimetabolites in purine biochemical reactions . This suggests that they may interfere with the synthesis or function of nucleic acids, thereby inhibiting the growth of cells.
Biochemical Pathways
The compound likely affects purine biochemical pathways due to its structural similarity to purine analogues . This could potentially disrupt a variety of cellular processes, including DNA replication and RNA transcription, which are crucial for cell growth and division.
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given its potential role as an antimetabolite in purine biochemical reactions, it could inhibit cell growth and division, potentially leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : The synthesis begins with the preparation of the pyrazolo[3,4-d]pyridazin core through cyclization reactions involving appropriate precursor compounds, which may include hydrazines and ketones.
Step 2: : The methylphenyl group is introduced via electrophilic aromatic substitution reactions.
Step 3: : Finally, the sulfanylacetamide moiety is attached using thiol-ene reactions, leading to the formation of the final compound.
Industrial Production Methods
Industrial synthesis of this compound often involves batch or continuous flow processes, utilizing optimized reaction conditions (temperature, pressure, and solvents) for maximum yield and purity.
Catalysts such as palladium or platinum complexes might be employed to facilitate certain reaction steps efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, especially on the sulfur-containing moiety.
Reduction: : Reductive reactions typically involve the pyrazolo[3,4-d]pyridazin ring, resulting in hydrogenation.
Substitution: : Nucleophilic substitution reactions occur primarily on the pyrazolo[3,4-d]pyridazin ring system, affecting its functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), Potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), Hydrogen gas (H₂) with a suitable catalyst
Substitution: Halides, Alkylating agents
Major Products Formed
Oxidative products include sulfoxides and sulfones.
Reductive products feature partially or fully hydrogenated pyrazolo[3,4-d]pyridazin systems.
Substitution leads to various substituted pyrazolo[3,4-d]pyridazin derivatives.
Scientific Research Applications
Chemistry
Serves as a ligand in coordination chemistry, forming complexes with metals.
Utilized as a building block in organic synthesis for creating more complex molecules.
Biology
Acts as a molecular probe to study biological pathways and protein-ligand interactions.
Medicine
Investigated for potential therapeutic effects, especially in targeting specific enzymes or receptors related to diseases.
Explored as a candidate in drug discovery for its biochemical properties.
Industry
Applied in the development of new materials, including polymers and resins with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-{[4-methyl-1-(4-methylphenyl)-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl}acetamide
2-{[4-methyl-1-(4-methylphenyl)-1H-pyrrolo[2,3-d]pyridazin-7-yl]sulfanyl}acetamide
2-{[4-methyl-1-(4-methylphenyl)-1H-quinazolino[3,4-d]pyridazin-7-yl]sulfanyl}acetamide
Uniqueness
The specific pyrazolo[3,4-d]pyridazin core distinguishes it from other similar structures, imparting unique chemical reactivity and biological activity.
This compound's diverse applications and distinctive characteristics make it a subject of interest in scientific research and industrial developments. Whether you're delving into the intricacies of organic synthesis or exploring its potential in medicinal chemistry, 2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide stands out as a fascinating molecule.
Properties
IUPAC Name |
2-[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-9-3-5-11(6-4-9)20-14-12(7-17-20)10(2)18-19-15(14)22-8-13(16)21/h3-7H,8H2,1-2H3,(H2,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMFMWADMRRMPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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